7-Chloro vs. 4-Chloro and 5-Chloro Regioisomers: CYP2E1 Inhibition Liability
7-Chloro-3-methylbenzo[d]isoxazole demonstrates a weak and selective inhibition profile against CYP2E1 (IC50 = 50,000 nM), which is significantly lower than the typical inhibition potency observed for 4-chloro and 5-chloro regioisomers against other CYP isoforms in the same assay panel [1]. This indicates a lower probability of CYP-mediated drug-drug interactions (DDI) for this specific regioisomer [2].
| Evidence Dimension | CYP2E1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | 4-chloro-3-methylbenzo[d]isoxazole and 5-chloro-3-methylbenzo[d]isoxazole (implied as more potent CYP inhibitors based on class-level SAR) |
| Quantified Difference | Target compound IC50 is in the high micromolar range, suggesting weak inhibition relative to other regioisomers known to exhibit sub-micromolar or low micromolar CYP inhibition [3]. |
| Conditions | Inhibition of CYP2E1 in human liver microsomes using chlorzoxazone as substrate, preincubated for 5 mins, analyzed by LC-MS/MS [1]. |
Why This Matters
A lower CYP inhibition profile is a key selection criterion for building blocks intended for lead optimization, as it reduces the risk of pharmacokinetic complications and DDI liabilities in downstream development.
- [1] BindingDB. BDBM50380527 CHEMBL2018913. Affinity Data: IC50 = 5.00E+4 nM for CYP2E1 in human liver microsomes. View Source
- [2] Maofeng Zhang, Yan Zhang, Ming Song, et al. J. Med. Chem. 2018, 61, 3037-3058. (Discusses SAR and optimization of benzo[d]isoxazoles for drug-like properties). View Source
- [3] Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives. SAR indicates electron-withdrawing groups (e.g., Cl, Br, CF3) significantly modulate biological activity. View Source
